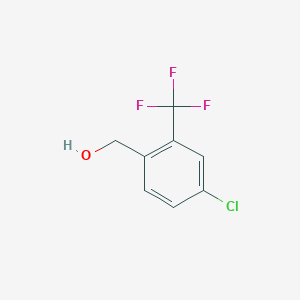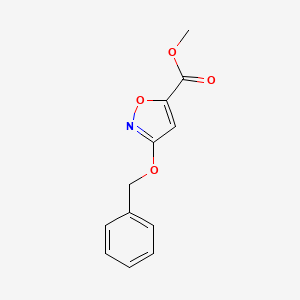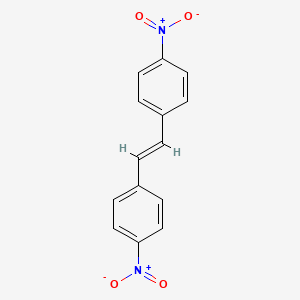
4-甲基-2-氧代戊酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Calcium 4-methyl-2-oxovalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in metabolic pathways, particularly in the metabolism of branched-chain amino acids.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and muscle wasting conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations
作用机制
Target of Action
Calcium 4-methyl-2-oxovalerate, also known as calcium 4-methyl-2-oxopentanoate, primarily targets the metabolic pathway for L-leucine . This pathway is critical for many biological duties .
Mode of Action
The compound interacts with its targets by transferring the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone . This interaction results in the production of the amino acids alanine and glutamate .
Biochemical Pathways
Calcium 4-methyl-2-oxovalerate affects the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate . In the liver, calcium 4-methyl-2-oxovalerate can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .
Pharmacokinetics
The ADME properties of calcium 4-methyl-2-oxovalerate impact its bioavailability. The compound has a water solubility of 0.0586 mg/mL , a logP of 1.92 , and a logS of -3.7 . Its strongest acidic pKa is 3.53 , and it has a physiological charge of -1 . These properties influence how the compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
The molecular and cellular effects of calcium 4-methyl-2-oxovalerate’s action include the production of the amino acids alanine and glutamate . In the liver, it can be converted to a vast number of compounds depending on the enzymes and cofactors present .
生化分析
Biochemical Properties
Calcium 4-methyl-2-oxovalerate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with enzymes such as branched-chain amino acid aminotransferase, which catalyzes the transamination of leucine to produce this compound. Additionally, it can be further metabolized by branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA . These interactions are crucial for maintaining amino acid balance and energy production in cells.
Cellular Effects
Calcium 4-methyl-2-oxovalerate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTOR signaling pathway, which is essential for cell growth and proliferation . Additionally, this compound can modulate the expression of genes involved in amino acid metabolism and energy production. Its impact on cellular metabolism includes the regulation of glycolysis and the tricarboxylic acid cycle, contributing to overall cellular energy homeostasis.
Molecular Mechanism
The molecular mechanism of calcium 4-methyl-2-oxovalerate involves its interaction with specific enzymes and biomolecules. It binds to branched-chain amino acid aminotransferase, facilitating the transamination reaction that converts leucine to 4-methyl-2-oxovaleric acid . Furthermore, it acts as a substrate for the branched-chain α-keto acid dehydrogenase complex, leading to the production of isovaleryl-CoA. These interactions are essential for the proper functioning of the leucine degradation pathway and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium 4-methyl-2-oxovalerate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture . Long-term studies have shown that its effects on cellular function can vary, with prolonged exposure leading to alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of calcium 4-methyl-2-oxovalerate vary with different dosages in animal models. At low doses, it has been shown to support normal metabolic functions and energy production . At higher doses, it can lead to toxic effects, including disruptions in amino acid metabolism and potential oxidative stress. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
Calcium 4-methyl-2-oxovalerate is involved in the metabolic pathway of leucine degradation. It is produced from leucine through the action of branched-chain amino acid aminotransferase and is further metabolized by the branched-chain α-keto acid dehydrogenase complex to produce isovaleryl-CoA . This pathway is essential for the production of energy and the regulation of amino acid levels in the body.
Transport and Distribution
Within cells, calcium 4-methyl-2-oxovalerate is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and is distributed to various cellular compartments where it participates in metabolic reactions . Its localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
Calcium 4-methyl-2-oxovalerate is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, as it participates in metabolic reactions within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, ensuring its proper function in cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-methyl-2-oxovalerate typically involves the reaction of 4-methyl-2-oxovaleric acid with calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
2C6H10O3+Ca(OH)2→Ca(C6H9O3)2+2H2O
Industrial Production Methods
On an industrial scale, the production of calcium 4-methyl-2-oxovalerate involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and filtration to remove impurities .
化学反应分析
Types of Reactions
Calcium 4-methyl-2-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
Oxidation: 4-methyl-2-oxovaleric acid.
Reduction: 4-methyl-2-hydroxyvaleric acid.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- Calcium alpha-ketoisocaproate
- Calcium alpha-oxoisocaproate
- Calcium 2-keto-4-methylvalerate
Uniqueness
Calcium 4-methyl-2-oxovalerate is unique due to its specific structure and role in leucine metabolism. Unlike other similar compounds, it has a distinct methyl group at the fourth position, which influences its reactivity and interaction with enzymes .
属性
CAS 编号 |
51828-95-6 |
|---|---|
分子式 |
C6H10CaO3 |
分子量 |
170.22 g/mol |
IUPAC 名称 |
calcium;4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |
InChI 键 |
YJAKVPKJJMFDNW-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2] |
规范 SMILES |
CC(C)CC(=O)C(=O)O.[Ca] |
Key on ui other cas no. |
51828-95-6 |
相关CAS编号 |
816-66-0 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















